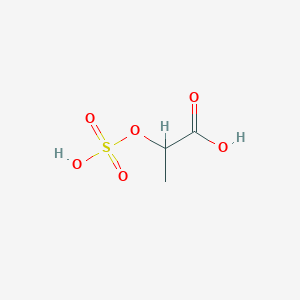
2-O-sulfolactic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-sulfolactic acid is a carboxyalkyl sulfate. It derives from a rac-lactic acid.
Applications De Recherche Scientifique
Biochemical Applications
2-O-Sulfolactic acid is primarily utilized in biochemical research as a substrate or intermediate in various metabolic pathways. Its structural similarity to lactic acid enables it to participate in fermentation processes, making it a valuable compound in the study of microbial metabolism.
Research has shown that this compound can influence microbial communities and their metabolic functions. For instance, studies on gut microbiota have indicated that this compound may play a role in the metabolism of certain gut bacteria, particularly in the conversion of sulfonate-containing compounds into bioactive metabolites.
- Case Study : A study investigating the metabolic pathways of gut bacteria highlighted the significance of sulfonate metabolism, where this compound was identified as an intermediate that facilitates the production of hydrogen sulfide, a metabolite associated with various health conditions .
Pharmaceutical Applications
The pharmaceutical industry is exploring the potential of this compound as an active ingredient in drug formulations. Its unique chemical structure allows for modifications that can enhance drug solubility and bioavailability.
- Case Study : Research into topical formulations has demonstrated that incorporating this compound can improve skin penetration and therapeutic efficacy in treating dermatological conditions .
Cosmetic Formulations
In cosmetic science, this compound is being investigated for its properties as a skin-conditioning agent. Its ability to enhance moisture retention and skin barrier function makes it an attractive ingredient for skincare products.
- Application Example : Formulations containing this compound have shown improved sensory properties and moisturizing effects, making them suitable for use in creams and lotions aimed at improving skin hydration and texture .
Environmental Applications
There is emerging interest in the environmental applications of this compound, particularly its potential role in bioremediation processes. Its ability to interact with various microbial communities suggests it could be used to enhance biodegradation pathways for environmental pollutants.
Propriétés
Formule moléculaire |
C3H6O6S |
|---|---|
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
2-sulfooxypropanoic acid |
InChI |
InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |
Clé InChI |
CSRZVBCXQYEYKY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OS(=O)(=O)O |
SMILES canonique |
CC(C(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















